An In-depth Technical Guide to 4-Bromo-1-methylpiperidine: Chemical Properties and Synthetic Utility
An In-depth Technical Guide to 4-Bromo-1-methylpiperidine: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-methylpiperidine is a synthetically versatile heterocyclic compound characterized by a piperidine ring functionalized with a bromine atom at the 4-position and a methyl group on the nitrogen. This structure imparts a unique reactivity profile, making it a valuable building block in the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive carbon-bromine bond allows for a variety of nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of the known chemical properties of 4-Bromo-1-methylpiperidine, details on its synthesis and reactivity, and a discussion of its potential, yet currently underexplored, biological significance based on the broader class of piperidine derivatives.
Chemical and Physical Properties
4-Bromo-1-methylpiperidine is typically a colorless to pale yellow liquid under standard conditions. Its core structure consists of a saturated six-membered nitrogen-containing heterocycle. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂BrN | |
| Molecular Weight | 178.07 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~174.8 °C at 760 mmHg | [2] |
| Density | ~1.35 g/cm³ | [2] |
| Flash Point | ~59.5 °C | [2] |
| CAS Number | 76444-51-4 | [1][3] |
| InChI | InChI=1S/C6H12BrN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 | [3] |
| SMILES | CN1CCC(CC1)Br | [3] |
Synthesis and Reactivity
Synthesis
The synthesis of 4-Bromo-1-methylpiperidine typically originates from piperidine-based precursors. Common strategies involve either the bromination of an N-methylated piperidine derivative or the alkylation of a pre-brominated piperidine ring. A prevalent laboratory-scale synthesis involves the treatment of 1-methyl-4-piperidinol with a brominating agent, such as hydrobromic acid or phosphorus tribromide.
Experimental Protocol: Synthesis from 1-methyl-4-piperidinol
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Materials: 1-methyl-4-piperidinol, Hydrobromic acid (48%), Sulfuric acid (concentrated), Diethyl ether, Sodium bicarbonate (saturated solution), Anhydrous magnesium sulfate.
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Procedure:
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To a stirred solution of 1-methyl-4-piperidinol in a suitable round-bottom flask, slowly add concentrated sulfuric acid at 0 °C.
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Following the addition of sulfuric acid, add hydrobromic acid dropwise while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
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Extract the aqueous layer multiple times with diethyl ether.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 4-Bromo-1-methylpiperidine by vacuum distillation.
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Reactivity
The key to the synthetic utility of 4-Bromo-1-methylpiperidine lies in the reactivity of the carbon-bromine bond. The bromine atom serves as a good leaving group, making the C4 position of the piperidine ring susceptible to nucleophilic attack. This allows for a variety of functional group interconversions.
2.2.1. Nucleophilic Substitution Reactions
4-Bromo-1-methylpiperidine readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new substituents at the 4-position.
Experimental Protocol: Nucleophilic Substitution with a Primary Amine
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Materials: 4-Bromo-1-methylpiperidine, primary amine (e.g., benzylamine), potassium carbonate, dimethylformamide (DMF).
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Procedure:
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To a solution of 4-Bromo-1-methylpiperidine in DMF, add the primary amine and potassium carbonate.
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Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and dilute with water.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the resulting 4-amino-substituted piperidine derivative by column chromatography.
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2.2.2. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in 4-Bromo-1-methylpiperidine can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4][5] This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the piperidine ring.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
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Materials: 4-Bromo-1-methylpiperidine, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a solvent system (e.g., toluene/ethanol/water).
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Procedure:
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In a reaction vessel, combine 4-Bromo-1-methylpiperidine, the arylboronic acid, the palladium catalyst, and the base.
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Add the solvent system to the mixture.
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De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
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Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
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Cool the reaction to room temperature and add water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter, concentrate, and purify the crude product by column chromatography to yield the 4-aryl-1-methylpiperidine derivative.
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Spectroscopic Characterization
While specific, publicly available spectra for 4-Bromo-1-methylpiperidine are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons (a singlet), and the protons on the piperidine ring. The proton at the C4 position, bonded to the bromine, would likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen would be deshielded and appear as multiplets.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the C4 carbon bearing the bromine (which would be shifted downfield), and the other carbons of the piperidine ring.
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IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the alkyl groups and C-N stretching vibrations. The C-Br stretching frequency would be observed in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common fragmentation patterns for piperidines include alpha-cleavage, resulting in the loss of a substituent from the nitrogen or the ring.[6] The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M and M+2 peaks of nearly equal intensity).
Biological Significance and Potential Applications
While there is a lack of specific studies on the biological activity of 4-Bromo-1-methylpiperidine, the piperidine scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active molecules.[7] Derivatives of 4-substituted piperidines have been explored for a range of therapeutic applications, including:
-
Opioid Receptor Modulation: 4-substituted piperidines have been investigated as agonists and antagonists of opioid receptors, with potential applications in pain management.[8]
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Certain piperidine derivatives have shown high affinity for nAChRs, suggesting their potential in treating central nervous system disorders.[9]
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Serotonin Receptor Targeting: The piperidine moiety is found in compounds that interact with serotonin receptors, indicating potential for the development of antidepressants and anxiolytics.[10]
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Antimicrobial and Antifungal Agents: The piperidine ring is a core component of various synthetic compounds with demonstrated antibacterial and antifungal properties.
The ability to functionalize 4-Bromo-1-methylpiperidine at the C4 position makes it a valuable starting material for the synthesis of libraries of novel piperidine derivatives for screening in various biological assays.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and subsequent functionalization of 4-Bromo-1-methylpiperidine.
Caption: Synthetic workflow for 4-Bromo-1-methylpiperidine.
Caption: Reaction pathways for 4-Bromo-1-methylpiperidine.
Safety and Handling
4-Bromo-1-methylpiperidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
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Working in a well-ventilated fume hood.
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Wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoiding inhalation, ingestion, and skin contact.
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Storing in a cool, dry place away from incompatible materials.
Conclusion
4-Bromo-1-methylpiperidine is a valuable and reactive building block in organic synthesis. Its straightforward preparation and the versatile reactivity of the C-Br bond make it an important intermediate for the synthesis of a wide array of 4-substituted piperidine derivatives. While specific biological data for this compound is currently limited, the established pharmacological importance of the piperidine scaffold suggests that derivatives of 4-Bromo-1-methylpiperidine hold significant potential for the development of new therapeutic agents. Further research into the biological activities of compounds derived from this versatile intermediate is warranted.
References
- 1. CAS 76444-51-4: 4-bromo-1-methylpiperidine | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Bromo-1-methylpiperidine | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
